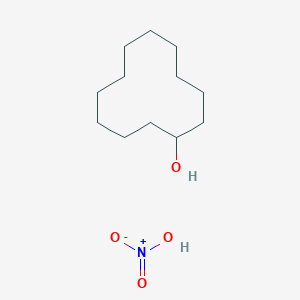![molecular formula C11H23NO2Si2 B14595813 4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine CAS No. 61222-38-6](/img/structure/B14595813.png)
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine is an organic compound that features a morpholine ring substituted with a 3-ethynyl-1,1,3,3-tetramethyldisiloxanyl group. This compound is of interest due to its unique structural properties, which combine the characteristics of morpholine and disiloxane groups, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine typically involves the reaction of morpholine with a suitable disiloxane precursor. One common method is the hydrosilylation of an alkyne with a disiloxane compound, followed by the introduction of the morpholine ring. The reaction conditions often require the use of a catalyst, such as platinum or rhodium complexes, and are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including distillation and chromatography, are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3-Trimethylsilyl)methyl]morpholine
- 4-[(3-Phenyl)methyl]morpholine
- 4-[(3-Methyl)methyl]morpholine
Uniqueness
4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine is unique due to the presence of the ethynyl and disiloxane groups, which confer distinct chemical reactivity and biological activity compared to other morpholine derivatives. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
61222-38-6 |
|---|---|
Fórmula molecular |
C11H23NO2Si2 |
Peso molecular |
257.48 g/mol |
Nombre IUPAC |
[dimethyl(morpholin-4-ylmethyl)silyl]oxy-ethynyl-dimethylsilane |
InChI |
InChI=1S/C11H23NO2Si2/c1-6-15(2,3)14-16(4,5)11-12-7-9-13-10-8-12/h1H,7-11H2,2-5H3 |
Clave InChI |
OOJXAWHNLHEYMZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CN1CCOCC1)O[Si](C)(C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14595736.png)
![5-[Diazenyl(phenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14595737.png)
![1-[(E)-tert-Butyldiazenyl]-2-({2-[(E)-tert-butyldiazenyl]propan-2-yl}sulfanyl)-3-methylbutyl carbonate](/img/structure/B14595748.png)


![4a-Methyl-3,4,4a,6-tetrahydrocyclopenta[b]pyran-2,5-dione](/img/structure/B14595773.png)





![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)
![[(1-Nitroheptyl)sulfanyl]benzene](/img/structure/B14595800.png)

